molecular formula C22H25ClFN3O5S B4008080 ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate

ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate

Cat. No. B4008080
M. Wt: 498.0 g/mol
InChI Key: XOUGAZHGJNQNIL-UHFFFAOYSA-N
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Description

The chemical synthesis and analysis of complex organic molecules, such as ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate, involve detailed investigation into their synthesis routes, molecular structures, chemical reactions, and physical and chemical properties. These compounds are often of interest for their potential pharmacological activities or as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

Synthesis of complex molecules involving piperazine as a core structure often requires multiple steps, including functionalization of the piperazine ring, incorporation of sulfonyl and fluorobenzyl groups, and esterification processes. An example is the radiochemical synthesis of selective sigma receptor ligands, prepared by fluoride displacement on a bismethanesulfonate salt precursor, highlighting the intricacy of synthesizing fluorine-containing piperazine derivatives (Kiesewetter & Costa, 1993).

Molecular Structure Analysis

Molecular structure analysis of piperazine-based compounds often reveals significant details about their conformation and spatial arrangement. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) showed that the piperazine ring adopts a chair conformation, with specific dihedral angles formed between the piperazine ring and the attached benzene ring, indicating the influence of substituents on the overall molecular geometry (Faizi et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including carbonylation reactions where novel dehydrogenation and carbonylation at a C-H bond occur. Such reactions are influenced by the presence of nitrogen functionalities and the electronic nature of substituents, demonstrating the compounds' reactive versatility and potential for further functionalization (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including solubility and stability, play a crucial role in their application and handling. Studies on similar molecules, like ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have examined their acid-base properties, solubility, chemical stability, and complex formation capabilities, which are essential for understanding their behavior in various environments (Chekanova et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Activities : Bifunctional sulfonamide-amide derivatives were synthesized, demonstrating significant in vitro antibacterial and antifungal activities against a range of bacterial and fungal strains (Abbavaram & Reddyvari, 2013).

  • Antimicrobial Agent Synthesis : Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were designed and synthesized, showing promising antibacterial activities at certain concentrations (Wu Qi, 2014).

  • Anticancer Agents : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as potential anticancer agents, with some compounds showing strong anticancer activity relative to doxorubicin (Rehman et al., 2018).

  • Antioxidant Activity : Piperazine derivatives containing methylxanthine moiety were synthesized and screened for their antioxidant activity, with one compound demonstrating high antioxidant activity across multiple assays (Andonova et al., 2014).

Chemical Synthesis and Characterization

  • Liquid Chromatography Derivatization : A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, showing potential for sensitive detection and easy removal of excess reagent (Wu et al., 1997).

  • Drug Polymer Chain Synthesis : Norfloxacin, a broad spectrum antimicrobial agent, was incorporated as a monomer into a polyurethane backbone structure, showcasing the influence of monomer feeding order on polymerization behavior and final polymer structure (Yang & Santerre, 2001).

properties

IUPAC Name

ethyl 4-[2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O5S/c1-2-32-22(29)26-13-11-25(12-14-26)21(28)16-27(15-17-5-3-4-6-20(17)24)33(30,31)19-9-7-18(23)8-10-19/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUGAZHGJNQNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate
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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate
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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate
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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate
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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate
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ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate

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